molecular formula C17H14N2O4S B2924319 (Naphthylmethyl)((2-nitrophenyl)sulfonyl)amine CAS No. 1022542-98-8

(Naphthylmethyl)((2-nitrophenyl)sulfonyl)amine

Cat. No.: B2924319
CAS No.: 1022542-98-8
M. Wt: 342.37
InChI Key: KEEGWFFUTWIEKK-UHFFFAOYSA-N
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Description

(Naphthylmethyl)((2-nitrophenyl)sulfonyl)amine is an organic compound with the molecular formula C17H14N2O4S It is a sulfonamide derivative, characterized by the presence of a naphthylmethyl group and a 2-nitrophenylsulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthylmethyl)((2-nitrophenyl)sulfonyl)amine typically involves the reaction of naphthylmethylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Naphthylmethyl)((2-nitrophenyl)sulfonyl)amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The sulfonyl group can be reduced to a sulfide using strong reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base.

Major Products Formed

    Reduction of the nitro group: Formation of (Naphthylmethyl)((2-aminophenyl)sulfonyl)amine.

    Reduction of the sulfonyl group: Formation of (Naphthylmethyl)((2-nitrophenyl)sulfide)amine.

    Substitution reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Naphthylmethyl)((2-nitrophenyl)sulfonyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with sulfonamide groups. It can also be used in the development of new biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its sulfonamide moiety is a common feature in many drugs, particularly antibiotics and diuretics.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of (Naphthylmethyl)((2-nitrophenyl)sulfonyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and modulate their activity. This interaction can lead to the inhibition or activation of the enzyme, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

    (Naphthylmethyl)((2-aminophenyl)sulfonyl)amine: Similar structure but with an amino group instead of a nitro group.

    (Naphthylmethyl)((2-nitrophenyl)sulfide)amine: Similar structure but with a sulfide group instead of a sulfonyl group.

    (Naphthylmethyl)((2-nitrophenyl)sulfinyl)amine: Similar structure but with a sulfinyl group instead of a sulfonyl group.

Uniqueness

(Naphthylmethyl)((2-nitrophenyl)sulfonyl)amine is unique due to the presence of both a naphthylmethyl group and a 2-nitrophenylsulfonyl group

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-19(21)16-10-3-4-11-17(16)24(22,23)18-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,18H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEGWFFUTWIEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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